1H-5,8-Ethanonaphtho[2,3-d]imidazole
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Overview
Description
1H-5,8-Ethanonaphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-5,8-Ethanonaphtho[2,3-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with imidazole precursors under controlled conditions. Catalysts such as zinc chloride or nickel can be used to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-5,8-Ethanonaphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
1H-5,8-Ethanonaphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1H-5,8-Ethanonaphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1H-5,8-Ethanonaphtho[2,3-d]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad applications in medicine and industry.
Benzimidazole: Known for its therapeutic properties, particularly as anthelmintic and antifungal agents.
Naphthoimidazole: Similar fused ring system but with different substitution patterns and properties.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
5,7-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-9-4-3-8(1)10-5-12-13(6-11(9)10)15-7-14-12/h1-2,5-7H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQAHURZHTEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=C4C(=CC3=C1C=C2)NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663570 |
Source
|
Record name | 1H-5,8-Ethanonaphtho[2,3-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10454-04-3 |
Source
|
Record name | 1H-5,8-Ethanonaphtho[2,3-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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